N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide
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Description
N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C21H16FN3O and its molecular weight is 345.377. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
Research on derivatives similar to N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(4-fluorophenyl)acetamide has shown potential antitumor activities. For instance, compounds bearing different heterocyclic ring systems, synthesized using a pharmacophoric group structurally related to this compound, exhibited considerable anticancer activity against several cancer cell lines. These findings suggest that this compound could be explored for its antitumor properties (Yurttaş, Tay, & Demirayak, 2015).
Antibacterial Activity
Compounds synthesized from 2-(4-aminophenyl)benzimidazole and evaluated for antibacterial activity indicate the potential of benzimidazole derivatives in combating bacterial infections. This suggests that this compound may also possess antibacterial properties that could be valuable in the development of new antibiotics (Gullapelli, Thupurani, & Brahmeshwari, 2014).
Kinase Inhibition
Investigations into the structure-activity relationships of dual inhibitors of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) involving derivatives of related compounds demonstrate the potential of such molecules in kinase inhibition. This implies that this compound could be explored for its efficacy in inhibiting specific kinases, which is relevant in cancer treatment and other diseases characterized by abnormal kinase activity (Stec et al., 2011).
Antipsychotic Potential
Research on compounds with a structural similarity to this compound showed an antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors. This novel mechanism suggests potential research directions for this compound in the development of antipsychotic medications with possibly fewer side effects (Wise et al., 1987).
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O/c22-15-11-9-14(10-12-15)13-20(26)23-17-6-2-1-5-16(17)21-24-18-7-3-4-8-19(18)25-21/h1-12H,13H2,(H,23,26)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFTZVJZTGAGGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3N2)NC(=O)CC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.